

Application Notes and Protocols for 2,3-Dihydroxypropanenitrile

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Compound of Interest

Compound Name: 2,3-Dihydroxypropanenitrile

Cat. No.: B15442846

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For Researchers, Scientists, and Drug Development Professionals

Disclaimer: **2,3-Dihydroxypropanenitrile**, also known as glyceronitrile, is a chemical for research and development purposes. Specific safety and handling data for this compound are limited. The following procedures and protocols are based on general knowledge of cyanohydrins and related nitrile compounds. All handling should be performed by trained personnel in a controlled laboratory environment, adhering to all institutional and national safety regulations. A thorough risk assessment should be conducted before commencing any experimental work.

Introduction

2,3-Dihydroxypropanenitrile is a small, bifunctional molecule containing both hydroxyl and nitrile functional groups. This structure makes it a versatile building block in organic synthesis and a compound of interest in various research areas, including prebiotic chemistry and as a potential precursor for pharmaceuticals. The nitrile group can be hydrolyzed to a carboxylic acid, reduced to an amine, or participate in other nucleophilic additions, while the hydroxyl groups offer sites for esterification or etherification.

Recent research has highlighted the dual role of cyanide in biological systems. While toxic at high concentrations, low concentrations of endogenous cyanide have been implicated as a signaling molecule, potentially modulating mitochondrial activity and cell proliferation.^{[1][2][3][4][5]} This emerging understanding of cyanide's biological activity may open new avenues for the

use of small nitrile-containing molecules like **2,3-Dihydroxypropanenitrile** in drug development and cellular research.

Chemical and Physical Properties

A summary of the known and predicted properties of **2,3-Dihydroxypropanenitrile** is provided below.

Property	Value	Source
Molecular Formula	C ₃ H ₅ NO ₂	--INVALID-LINK--
Molecular Weight	87.08 g/mol	--INVALID-LINK--
IUPAC Name	2,3-dihydroxypropanenitrile	--INVALID-LINK--
CAS Number	69470-43-5	--INVALID-LINK--
Appearance	Not available (likely a liquid or low-melting solid)	Inferred from similar small cyanohydrins
Solubility	Expected to be soluble in water and polar organic solvents	Based on the presence of two hydroxyl groups
Calculated LogP	-1.3	--INVALID-LINK--

Handling and Storage Procedures

Extreme caution should be exercised when handling **2,3-Dihydroxypropanenitrile** due to its potential to release hydrogen cyanide (HCN), a highly toxic gas.

Personal Protective Equipment (PPE)

- **Gloves:** Nitrile or neoprene gloves should be worn at all times.
- **Eye Protection:** Chemical safety goggles and a face shield are mandatory.
- **Lab Coat:** A flame-resistant lab coat should be worn.

- Respiratory Protection: Work should be conducted in a certified chemical fume hood. In case of a spill or potential for airborne exposure, a respirator with an appropriate cartridge for organic vapors and acid gases should be available.

Storage

- Store in a cool, dry, and well-ventilated area.
- Keep the container tightly sealed.
- Store away from strong acids, bases, and oxidizing agents, which can promote decomposition and the release of HCN.
- Store in a locked cabinet or other secure location.

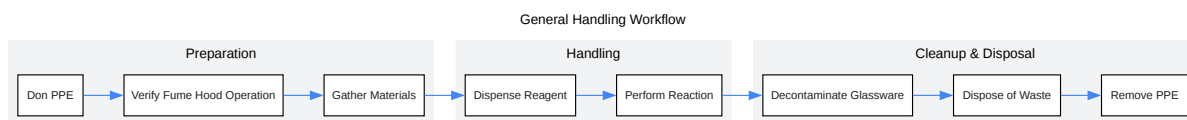
Disposal

- All waste containing **2,3-Dihydroxypropanenitrile** should be treated as hazardous.
- Dispose of in accordance with local, state, and federal regulations.
- A common laboratory procedure for the disposal of small quantities of cyanohydrins involves decomposition with an excess of sodium hypochlorite (bleach) solution in an alkaline aqueous medium, followed by neutralization and disposal as aqueous waste. This procedure should be performed in a fume hood with appropriate PPE.

Experimental Protocols

General Workflow for Handling 2,3-Dihydroxypropanenitrile

The following workflow outlines the essential steps for safely handling **2,3-Dihydroxypropanenitrile** in a laboratory setting.



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Caption: A generalized workflow for the safe handling of **2,3-Dihydroxypropanenitrile**.

Stability Considerations

Cyanohydrins can be unstable and may decompose to release hydrogen cyanide, particularly in the presence of bases or at elevated temperatures. The stability of cyanohydrins is also pH-dependent. While specific data for **2,3-Dihydroxypropanenitrile** is not available, studies on similar compounds like acetone cyanohydrin show increased decomposition rates with increasing pH and temperature.^[6]

Table of Analogous Cyanohydrin Stability Data (Acetone Cyanohydrin)

pH	Temperature (°C)	Half-life (minutes)
4.9	26	57
6.3	26	28
6.8	26	8
7.0	26	9

Data from studies on acetone cyanohydrin and should be used as a general guide only.^[6]

Recommendation: For reactions involving **2,3-Dihydroxypropanenitrile**, it is advisable to use mildly acidic to neutral conditions and maintain low temperatures to minimize decomposition.

Protocol for a Generic Nucleophilic Addition Reaction

This protocol describes a general procedure for reacting **2,3-Dihydroxypropanenitrile** with a generic nucleophile.

- Preparation:
 - Ensure all glassware is dry and free of basic residues.
 - Set up the reaction apparatus in a chemical fume hood.
 - Don all required PPE.
- Reaction Setup:
 - Dissolve the nucleophile in an appropriate anhydrous solvent (e.g., THF, acetonitrile) in a round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.
 - Cool the solution to 0 °C in an ice bath.
 - Slowly add **2,3-Dihydroxypropanenitrile** (1.0 equivalent) to the stirred solution via syringe.
- Reaction Monitoring:
 - Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS).
- Workup:
 - Once the reaction is complete, quench the reaction by the slow addition of a mildly acidic aqueous solution (e.g., saturated ammonium chloride).
 - Extract the product with an appropriate organic solvent.
 - Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purification:

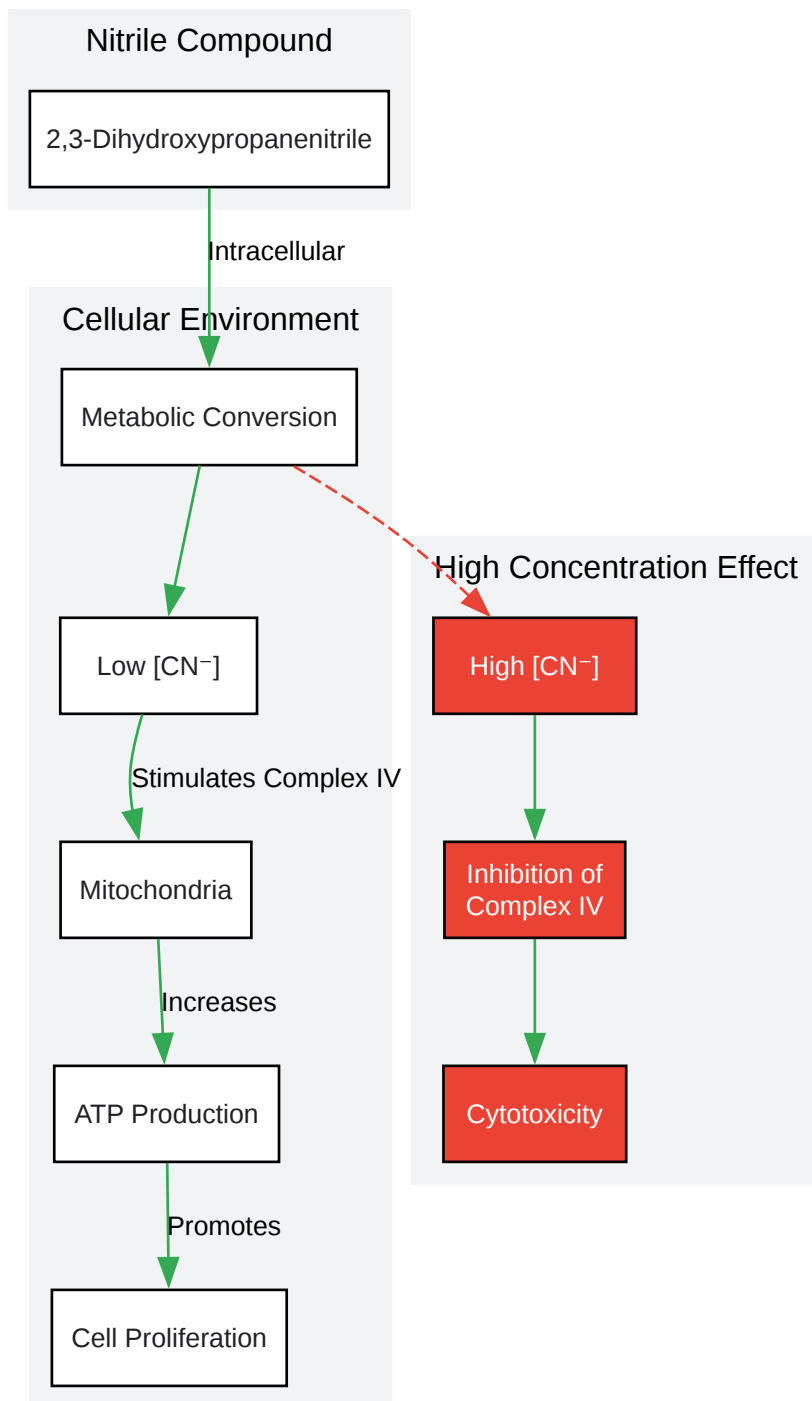
- Purify the crude product by column chromatography, recrystallization, or distillation as appropriate.

Relevance in Drug Development and Cellular Signaling

The nitrile group is a common pharmacophore in many approved drugs.^{[7][8]} It can act as a hydrogen bond acceptor, a bioisostere for other functional groups, and can improve the metabolic stability of a drug candidate.^{[9][10]} Furthermore, the potential for nitriles to act as covalent inhibitors by reacting with nucleophilic residues (e.g., cysteine) in protein active sites is an area of active research.^{[7][11]}

The release of low concentrations of cyanide from nitrile-containing compounds could have significant biological effects. As depicted in the conceptual diagram below, cyanide can influence cellular signaling pathways, particularly those related to energy metabolism.

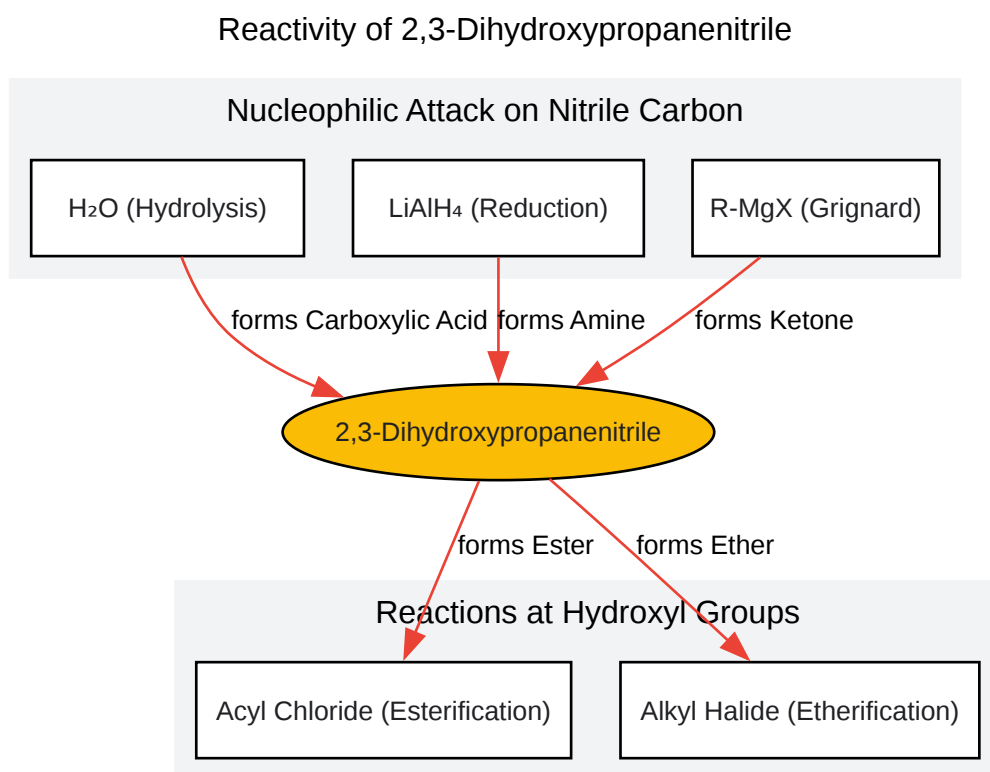
Conceptual Cyanide Signaling Pathway

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Caption: A conceptual diagram of the dual role of cyanide in cellular signaling.

Chemical Reactivity

The reactivity of **2,3-Dihydroxypropanenitrile** is dictated by the nitrile and hydroxyl functional groups. The nitrile carbon is electrophilic and susceptible to attack by nucleophiles. The hydroxyl groups can be deprotonated to form alkoxides, which are nucleophilic.



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Caption: A diagram illustrating the primary modes of chemical reactivity for **2,3-Dihydroxypropanenitrile**.

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